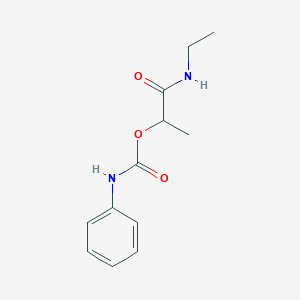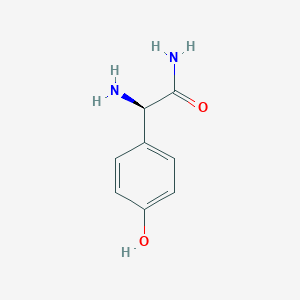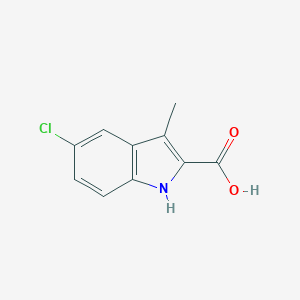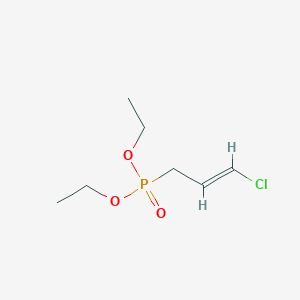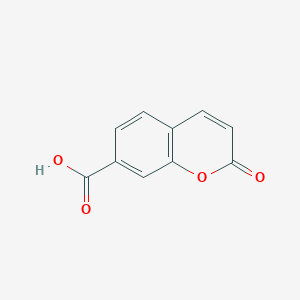
1,2-Bis(4-fluorophenyl)ethanone
Vue d'ensemble
Description
“1,2-Bis(4-fluorophenyl)ethanone” is a chemical compound with the molecular formula C14H10F2O . It has a molecular weight of 232.23 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a one-pot strategy to synthesize alpha-Bromoketones from secondary alcohols using Ammonium Bromide and Oxone has been described . Another study reported the synthesis of 1-[2,4-bis(bis(4-fluorophenyl)methyl)naphthylimino]-2-aryliminoacenaphthylnickel bromides .
Molecular Structure Analysis
The molecular structure of “1,2-Bis(4-fluorophenyl)ethanone” consists of two phenyl rings attached to a carbonyl group . Each phenyl ring contains a fluorine atom at the para position .
Physical And Chemical Properties Analysis
“1,2-Bis(4-fluorophenyl)ethanone” is a pale-yellow to yellow-brown solid . It has a molecular weight of 232.23 .
Applications De Recherche Scientifique
Organic Synthesis
1,2-Bis(4-fluorophenyl)ethanone: is a valuable intermediate in organic synthesis. It can be used to synthesize various heterocyclic compounds, including imidazole derivatives . These derivatives exhibit a wide range of biological activities and are crucial in the development of new drugs with chemotherapeutic values.
Medicinal Chemistry
In medicinal chemistry, 1,2-Bis(4-fluorophenyl)ethanone serves as a precursor for synthesizing compounds with potential therapeutic applications. For instance, it’s used in the synthesis of imidazole-containing compounds that show promise in treating conditions like Alzheimer’s disease and HIV infection .
Material Science
This compound is also significant in material science, particularly in the development of new materials with specific optical or electronic properties. Its molecular structure allows for the creation of polymers and co-polymers that can be used in various industrial applications .
Analytical Chemistry
In analytical chemistry, 1,2-Bis(4-fluorophenyl)ethanone can be used as a standard or reference compound in chromatographic analysis. Its well-defined physical and chemical properties make it suitable for calibrating instruments and validating analytical methods .
Environmental Science
The environmental applications of 1,2-Bis(4-fluorophenyl)ethanone include its use as a reagent in the study of degradation processes. Researchers can use it to understand how fluorinated compounds behave in the environment and how they can be safely broken down .
Thermophysical Research
Due to its stable thermophysical properties, 1,2-Bis(4-fluorophenyl)ethanone is used in research to understand phase transitions and critical points in organic compounds. This information is crucial for designing processes in chemical engineering and related fields .
Safety And Hazards
Orientations Futures
Relevant Papers
Several papers have been retrieved that discuss compounds similar to “1,2-Bis(4-fluorophenyl)ethanone”. For instance, one paper discusses the biological potential of indole derivatives . Another paper discusses the use of 1-(2-Fluorophenyl)ethanone as a biochemical reagent in life science related research .
Propriétés
IUPAC Name |
1,2-bis(4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPJZQYAGOYGTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372722 | |
| Record name | 1,2-bis(4-fluorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(4-fluorophenyl)ethanone | |
CAS RN |
366-68-7 | |
| Record name | 1,2-bis(4-fluorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

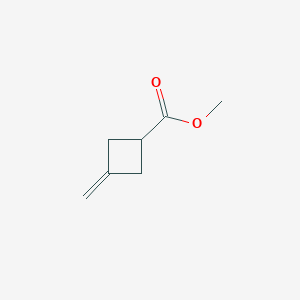
![3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol](/img/structure/B107120.png)
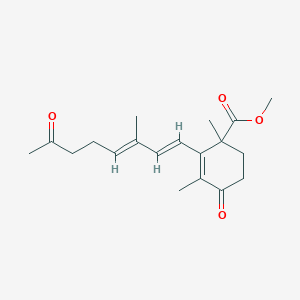
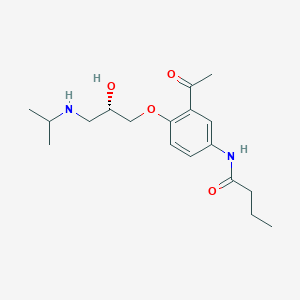

![[N-(2-Cyanobiphenyl-4-yl)methyl]n-valery-(l)-valine methyl ester](/img/structure/B107132.png)
![Benzo[a]pyrene-d12](/img/structure/B107138.png)

